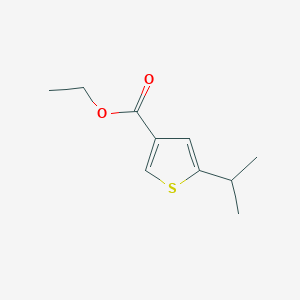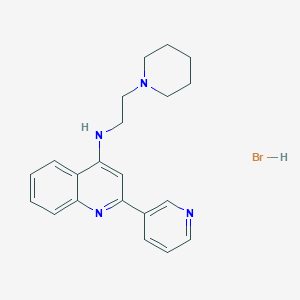
(Z)-2-(3,3-dimethoxycyclobutyl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique cyclobutyl ring structure with two methoxy groups and a hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring with methoxy groups can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide moiety is introduced through a series of reactions involving the addition of hydroxylamine to an acetimidamide precursor.
Industrial Production Methods
Industrial production methods for (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetimidamide group to an amine.
Substitution: The methoxy groups on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of metabolic processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclobutylmethanol: Similar in structure but with methyl groups instead of methoxy groups.
3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile: Contains a nitrile group instead of the hydroxyacetimidamide moiety.
Uniqueness
(Z)-2-(3,3-dimethoxycyclobutyl)-N’-hydroxyacetimidamide is unique due to its combination of a cyclobutyl ring with methoxy groups and a hydroxyacetimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16N2O3/c1-12-8(13-2)4-6(5-8)3-7(9)10-11/h6,11H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
RONUNBSJVOJXSB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CC(C1)C/C(=N/O)/N)OC |
Canonical SMILES |
COC1(CC(C1)CC(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







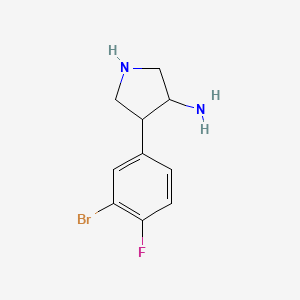
![7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14864083.png)
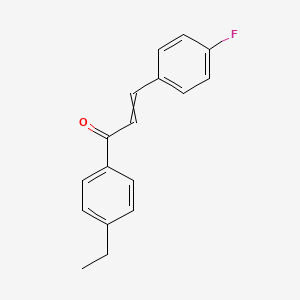

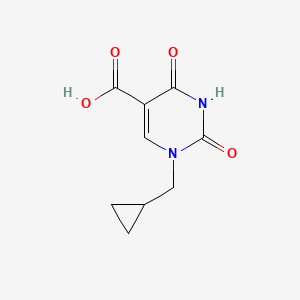
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid](/img/structure/B14864105.png)
![5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile](/img/structure/B14864109.png)
